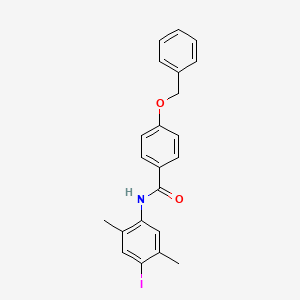

![molecular formula C24H25N5O2S2 B4543510 2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4543510.png)

2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazole and benzothiazole compounds typically involves multi-step reactions, starting from hydrazinecarboxylates and aminopropyl)imidazol or through cyclization of aryl azides with benzothiazolylacetonitriles, producing novel compounds with potential biological activity. These methods provide a foundation for understanding the synthetic pathways that could be adapted for the specified compound (Ünver et al., 2009); (Pokhodylo et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds is often carried out using spectroscopic methods and X-ray crystallography, providing detailed information on the arrangement of atoms within the molecule. DFT calculations have been utilized to predict the electronic structure, further validating experimental data (Ünver et al., 2009).

Chemical Reactions and Properties

Compounds in this category often exhibit a variety of chemical reactions, including esterification and cyclization, to form new derivatives with potential biological activities. The functional groups present in these molecules, such as the triazole and benzothiazole rings, play a critical role in their reactivity and interaction with other molecules (Gao Shi-hao, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of related compounds can be analyzed through various techniques including crystallography and spectroscopy. These properties are essential for determining the compound's suitability for further application in medicinal chemistry (Sápi et al., 1997).

Chemical Properties Analysis

Chemical properties, including stability, reactivity, and potential biological activity, are crucial for understanding how these compounds interact with biological systems. Studies often focus on the antimicrobial, antifungal, or anticancer activities of these compounds, providing insight into their potential therapeutic uses. The presence of specific functional groups like benzothiazole and triazole is a common factor in their biological activity (Berk et al., 2001).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Eugenol Derivatives Against Breast Cancer Cells : A study focused on the synthesis of new eugenol 1,2,3-triazole derivatives, including a compound with significant biological activities against breast cancer cells. This compound exhibited superior cytotoxicity compared to eugenol, indicating potential as anticancer leads for breast cancer treatment (Mohammad Mahboob Alam, 2022).

Benzothiazole β-Lactam Conjugates : Another research explored the synthesis of benzothiazole-substituted β-lactam hybrids, showcasing moderate antimicrobial activities and potential as medicines due to their hemolytic activity and mammalian cell toxicity survey (Maryam Alborz et al., 2018).

4-Thiazolidinones With Benzothiazole Moiety : Further investigation into the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety revealed compounds with significant anticancer activity on various cancer cell lines, showcasing the potential for developing effective anticancer agents (D. Havrylyuk et al., 2010).

Corrosion Inhibition and Antimicrobial Activities

Benzothiazole Derivatives as Corrosion Inhibitors : A study on benzothiazole derivatives demonstrated their effectiveness in inhibiting steel corrosion in acidic conditions, offering insights into their adsorption behavior and potential applications in corrosion protection (Zhiyong Hu et al., 2016).

Antimicrobial Activities of Triazole Derivatives : Research on new triazole derivatives including benzothiazole acetamido compounds showed significant antimicrobial activities against Candida species and pathogenic bacteria, indicating their potential in addressing microbial diseases (M. Altıntop et al., 2011).

Antiviral and Antibacterial Potentials

Benzothiazole Derivatives with 1,3,4-Thiadiazole Moiety : A series of these derivatives exhibited good antiviral and antibacterial activities, showing promise as molecular templates for developing efficient antiviral and antibacterial agents (Xu Tang et al., 2019).

Anti-inflammatory and MAP Kinase Inhibition

1,2,4-Triazole-based Derivatives for Anti-inflammatory Activity : Novel derivatives were synthesized and tested for anti-inflammatory activity and p38α MAP kinase inhibition. They showed promising in vitro and in vivo activities, making them potential candidates for further development (S. Tariq et al., 2018).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[5-[3-(4-methoxyphenyl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S2/c1-3-15-29-21(10-6-7-17-11-13-18(31-2)14-12-17)27-28-24(29)32-16-22(30)26-23-25-19-8-4-5-9-20(19)33-23/h3-5,8-9,11-14H,1,6-7,10,15-16H2,2H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHNEBDQSBDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC2=NN=C(N2CC=C)SCC(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

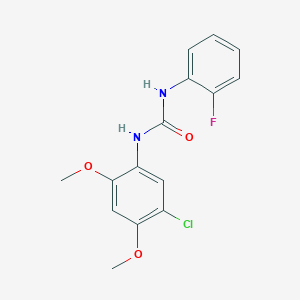

![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4543444.png)

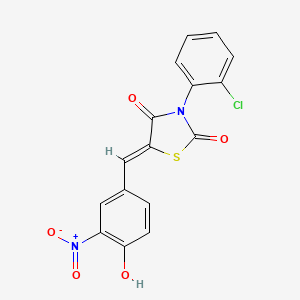

![2-{1-(3-methyl-2-buten-1-yl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4543452.png)

![2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)

![4-(4-morpholinylcarbonyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4543469.png)

![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)

![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4543479.png)

![2-(2,4,6-trichloro-3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543487.png)

![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4543491.png)

![6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4543520.png)

![N-(2-furylmethyl)-5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4543528.png)

![4-{2-(benzoylamino)-3-[(4-methylphenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B4543539.png)